molecular formula C27H32O8 B14627762 2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid CAS No. 134191-70-1

2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid

Cat. No.: B14627762
CAS No.: 134191-70-1
M. Wt: 484.5 g/mol
InChI Key: UFZXXHBOWHOHGS-UHFFFAOYSA-N
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Description

2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid is a complex organic compound known for its applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of oxirane rings, which are highly reactive and play a crucial role in its chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid typically involves the reaction of 4-(p-hydroxyphenoxy)-4′-hydroxybiphenyl with epichlorohydrin in the presence of a phase transfer agent such as benzyltrimethylammonium chloride . The reaction mixture is heated to reflux, and the product is obtained after purification steps.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as high-temperature capillary gas chromatography is common to separate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The oxirane rings can be oxidized to form diols.

    Reduction: Reduction reactions can open the oxirane rings, leading to the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane rings are opened by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and substituted derivatives of the original compound. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid lies in its specific arrangement of oxirane rings and phenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high reactivity and stability.

Properties

CAS No.

134191-70-1

Molecular Formula

C27H32O8

Molecular Weight

484.5 g/mol

IUPAC Name

2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid

InChI

InChI=1S/C21H24O4.2C3H4O2/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20;2*1-2-3(4)5/h3-10,19-20H,11-14H2,1-2H3;2*2H,1H2,(H,4,5)

InChI Key

UFZXXHBOWHOHGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4.C=CC(=O)O.C=CC(=O)O

Origin of Product

United States

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